2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Overview
Description
2-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide is an organic compound with a piperidine ring structure. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules and as a stabilizer in various chemical reactions.
Biology: It is used in the study of enzyme inhibitors and as a model compound for understanding biological processes.
Medicine: Research includes its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor or stabilizer by binding to active sites on enzymes or other proteins, thereby affecting their activity. The pathways involved often include inhibition of oxidative processes or stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethylpiperidine
- 4-Amino-2,2,6,6-tetramethylpiperidine
- 2,2,6,6-Tetramethyl-4-piperidone
- 4-Oxo-TEMPO
Uniqueness
2-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring stability and specific reactivity patterns .
Properties
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)6-8(5-9(12)14)7-11(3,4)13-10/h8,13H,5-7H2,1-4H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRHYBDCPQLRGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CC(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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